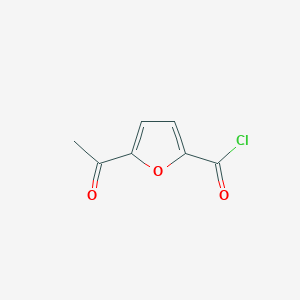

5-Acetylfuran-2-carbonyl chloride

Description

Properties

CAS No. |

121880-45-3 |

|---|---|

Molecular Formula |

C7H5ClO3 |

Molecular Weight |

172.56 g/mol |

IUPAC Name |

5-acetylfuran-2-carbonyl chloride |

InChI |

InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |

InChI Key |

KPOMYWBBXHLZEF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(O1)C(=O)Cl |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)Cl |

Synonyms |

2-Furancarbonyl chloride, 5-acetyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetylfuran 2 Carbonyl Chloride

Conventional Synthetic Approaches

Conventional methods for preparing 5-acetylfuran-2-carbonyl chloride rely on well-established organic reactions. These approaches are typically two-step processes involving the acetylation of a suitable furan (B31954) precursor, followed by the formation of the carbonyl chloride functionality.

Acetylation of Furan Precursors

A common method for the acetylation of furan is the reaction with acetic anhydride (B1165640) in the presence of an acidic catalyst. wikipedia.orgresearchgate.net Various acids can be employed to facilitate this reaction, with the choice of catalyst often influencing the reaction conditions and yield. For instance, the use of zinc chloride as a catalyst in the presence of acetic acid allows for the acylation of furan with acetic anhydride. google.com This method has been shown to reduce the reaction temperature and time, thereby minimizing the potential for furan polymerization. google.com The molar ratio of acetic anhydride to furan can be a critical parameter, with ratios near 1:1.06 being effective. google.com Heteropoly acids, such as metal-exchanged dodecatungstophosphoric acid, have also been explored as heterogeneous catalysts for this transformation in solventless conditions. researchgate.net Continuous liquid-phase acylation using H-beta zeolite as a catalyst has also been reported, achieving high yields of 2-acetylfuran (B1664036). rsc.org

| Catalyst | Acylating Agent | Co-reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Zinc Chloride | Acetic Anhydride | Acetic Acid | 20-110 | 3-5 | Not specified |

| H-beta Zeolite | Acetic Anhydride | Nitromethane | 60 | 1.5 (residence time) | 92.6 |

| Boron trifluoride-ethyl etherate | Acetic Anhydride | - | 30-100 | Not specified | Not specified |

Table 1: Acetylation of Furan with Acetic Anhydride

Alternatively, acetyl chloride can be used as the acylating agent in the presence of a Lewis acid catalyst. google.com Catalysts such as stannic chloride, ferric chloride, aluminum chloride, and titanium tetrachloride have been employed, although they can sometimes lead to the formation of addition complexes with the furan ring, potentially reducing the yield. google.com Boron trifluoride-organic complexes, like boron trifluoride-ethyl etherate, have been presented as effective catalysts for this reaction. google.com While acetyl chloride is a vigorous reagent that can liberate HCl, its use in acylation reactions is well-documented. tu.edu.iq

| Catalyst | Acylating Agent | Temperature (°C) | Yield (%) |

| Boron trifluoride-ethyl etherate | Acetyl Chloride | Ambient | 48 |

Table 2: Acetylation of Furan with Acetyl Chloride

Formation of the Carbonyl Chloride Group

The second crucial step is the conversion of the 2-position functional group, typically a carboxylic acid, into the highly reactive carbonyl chloride. This transformation is essential for subsequent reactions where this compound is used as an intermediate. smolecule.com

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. rsc.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The reaction is often performed neat or in a solvent and can be accelerated by the addition of a catalyst like pyridine. rsc.org The volatile byproducts of this reaction, sulfur dioxide and hydrogen chloride, simplify the workup process. masterorganicchemistry.com

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. researchgate.netwikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.org The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.org The use of oxalyl chloride also results in volatile byproducts, simplifying the purification of the desired acyl chloride. wikipedia.org The reaction can be carried out by adding oxalyl chloride to a solution of the carboxylic acid in a suitable solvent like dichloromethane, often with a catalytic amount of DMF. orgsyn.org

| Reagent | Catalyst | Key Features |

| Thionyl Chloride | Pyridine (optional) | Volatile byproducts (SO₂, HCl), cost-effective. rsc.orgmasterorganicchemistry.com |

| Oxalyl Chloride | N,N-Dimethylformamide (DMF) | Milder, more selective, volatile byproducts (CO₂, CO, HCl). wikipedia.org |

Table 3: Chlorination of 5-Acetylfuran-2-carboxylic Acid

Biomass-Derived Synthesis Pathways

The production of this compound and its precursors from biomass is a key area of research, aiming to provide sustainable alternatives to petroleum-based chemical synthesis. These pathways often leverage widely available furan-based platform molecules derived from carbohydrates.

Direct Synthesis from Biomass-Derived Furans

While direct synthesis of this compound from raw biomass is a complex endeavor, the formation of its precursors, such as 2-acetylfuran, from lignocellulosic biomass has been documented. For instance, 2-acetylfuran has been identified in condensates from the autocatalyzed steam explosion of Scandinavian softwood. nih.gov This process involves the hydrolysis and dehydration of polysaccharides within the cell wall to produce various furaldehydes. nih.gov Model experiments have further demonstrated that 2-acetylfuran can be formed from 6-deoxyhexoses like rhamnose and fucose when heated in the presence of a Lewis acid catalyst such as Cr3+. nih.gov

Production from 5-(Chloromethyl)furfural (CMF) and 2,5-Diformylfuran (DFF)

More direct and efficient routes to furan-based carbonyl chlorides have been developed starting from biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF). rsc.orgrsc.orgchem960.com CMF itself is considered a versatile, biobased platform molecule that can be produced in high yield directly from raw biomass. escholarship.org It holds advantages over the more commonly studied 5-hydroxymethylfurfural (B1680220) (HMF), including milder production conditions and easier separation. mdpi.com

A key development in the synthesis of furan-based acid chlorides is the use of tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.orgrsc.orgchem960.comorganic-chemistry.org This reagent allows for the direct conversion of aldehydes to their corresponding acid chlorides in a simple, often solvent-free, reaction. rsc.org Specifically, CMF can be oxidized directly to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) with high efficiency. rsc.orgrsc.orgchem960.com In a typical procedure, CMF is stirred with tert-butyl hypochlorite at room temperature, yielding the desired acid chloride. rsc.org Similarly, DFF, which can be derived from CMF, can be oxidized to furan-2,5-dicarbonyl chloride (FDCC) using the same reagent. rsc.orgrsc.orgchem960.com Tert-butyl hypochlorite is an inexpensive and versatile oxidizing agent that can be prepared from common household bleach and tert-butanol. rsc.orgorgsyn.org

Table 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) from CMF

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 5-(Chloromethyl)furfural (CMF) | tert-Butyl hypochlorite | Room temperature, 24h | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | 85% | rsc.org |

Furan-2,5-dicarboxylic acid (FDCA) is a significant biomass-derived monomer, often positioned as a bio-based alternative to terephthalic acid. mdpi.com The synthesis of FDCA often proceeds through intermediates like DFF and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.com The acid chloride of FDCA, furan-2,5-dicarbonyl chloride (FDCC), is a highly versatile intermediate. rsc.orgrsc.orgchem960.com As mentioned, FDCC can be synthesized directly from DFF using tert-butyl hypochlorite. rsc.orgrsc.orgchem960.com This provides an indirect but important link to the broader field of FDCA precursor chemistry. The ability to form these acid chlorides opens up a wide range of possibilities for producing polymers and other valuable chemical derivatives from carbohydrates. rsc.org

Emerging and Sustainable Synthesis Techniques

The development of efficient and environmentally benign catalytic systems is crucial for the viable production of furan derivatives from biomass.

Catalytic Systems for Furan Derivative Synthesis

A variety of catalytic systems are being explored for the synthesis of furan derivatives, including those that can serve as precursors to this compound. For the synthesis of 2,5-diformylfuran (DFF), a key intermediate, various catalytic systems have been investigated for the oxidation of 5-hydroxymethylfurfural (HMF). researchgate.netresearchgate.net These include systems based on vanadium, copper, and molybdenum. researchgate.netncsu.edu

The synthesis of 2,5-furandicarboxylic acid (FDCA), another crucial platform molecule, has been achieved through various catalytic routes. mdpi.comnih.govrsc.orgresearchgate.net These include the oxidation of HMF using noble metal catalysts or metal bromide catalysts. wikipedia.org Alternative methods, such as the carbonate-promoted C-H carboxylation of 2-furoic acid with CO2, are also being developed to avoid the use of edible feedstocks like fructose (B13574) and challenging oxidation steps. rsc.org

For the synthesis of acetylfurans, Friedel-Crafts acylation is a common method. For example, 5-methyl-2-acetylfuran can be prepared by acetylating 2-methylfuran (B129897) with acetic anhydride using catalysts like zinc chloride or phosphoric acid. mdpi.com The hydroxyl radical-initiated reactions of 2-acetylfuran are also being studied to understand its combustion properties, which provides insights into its chemical reactivity. acs.org

The development of these catalytic systems is essential for creating efficient and sustainable pathways to a wide range of furan-based chemicals, including the versatile this compound.

Iron-Catalyzed Domino Processes for α-Carbonyl Furan Derivatives

Iron-catalyzed domino reactions have emerged as a powerful tool for the synthesis of α-carbonyl furan derivatives. These processes offer an efficient and atom-economical route to highly functionalized furans from readily available starting materials. A notable example is the iron(III) perchlorate-catalyzed domino reaction that yields α-carbonyl furan derivatives from electron-deficient alkynes and 2-yn-1-ols. acs.orgacs.orgnih.gov This reaction proceeds through a one-pot intramolecular rearrangement, cyclization, and oxidation sequence. acs.orgacs.orgnih.gov

The general scheme for this transformation involves the reaction of a 2-yn-1-ol with an electron-deficient alkyne in the presence of an iron catalyst, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org While numerous transition metals like copper, palladium, rhodium, gold, and silver have been employed for furan synthesis, the use of iron is advantageous due to its low cost and reduced toxicity. acs.org

A variety of α-carbonyl furan derivatives have been successfully synthesized using this methodology, showcasing its broad substrate scope. The reaction accommodates various substituents on both the 2-yn-1-ol and the alkyne partner.

Table 1: Examples of α-Carbonyl Furan Derivatives Synthesized via an Iron-Catalyzed Domino Process

| 2-yn-1-ol | Electron-Deficient Alkyne | Product | Yield (%) |

| 1,3-diphenylprop-2-yn-1-ol | Diethyl but-2-ynedioate | Diethyl 5-(benzoyl)-3-phenylfuran-2,4-dicarboxylate | 85 |

| 1-phenyl-3-(p-tolyl)prop-2-yn-1-ol | Diethyl but-2-ynedioate | Diethyl 5-(benzoyl)-3-(p-tolyl)furan-2,4-dicarboxylate | 82 |

| 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-ol | Diethyl but-2-ynedioate | Diethyl 5-(4-chlorobenzoyl)-3-phenylfuran-2,4-dicarboxylate | 78 |

| 3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-ol | Diethyl but-2-ynedioate | Diethyl 5-(phenyl)-3-(thiophen-2-yl)furan-2,4-dicarboxylate | 75 |

Data sourced from The Journal of Organic Chemistry. acs.org

This iron-catalyzed domino process represents a significant advancement in the synthesis of α-carbonyl furans, providing a facile and efficient alternative to traditional methods. acs.org

Intramolecular Wittig Reactions in Furan Ring Construction with Acyl Chlorides

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In the context of furan synthesis, intramolecular Wittig reactions can be a key step in the construction of the heterocyclic ring. This approach typically involves the generation of a phosphorus ylide within a molecule that also contains a carbonyl group, leading to a cyclization event that forms the furan ring.

While a direct application of an intramolecular Wittig reaction for the synthesis of this compound is not prominently described, the general principle can be applied to the construction of substituted furans. The synthesis often starts with precursors that can be converted into the necessary phosphonium (B103445) salt and carbonyl functionalities. For instance, a molecule containing a triphenylphosphine (B44618) group and a ketone or ester can be designed to cyclize into a furan ring upon ylide formation.

The versatility of the Wittig reaction allows for the introduction of a wide range of substituents onto the furan core. The choice of the starting materials dictates the final substitution pattern of the furan derivative. Acyl chlorides can be involved in the synthetic sequence, often as a means to introduce a carbonyl group or to be converted into other functional groups necessary for the cyclization.

Green Chemistry Approaches in Furan Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for furan derivatives, driven by the desire for more sustainable and environmentally benign processes. rsc.org A significant focus has been on the utilization of biomass-derived starting materials, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), which are considered key platform chemicals. rsc.org

One notable green approach involves the synthesis of furan-based monomers for polymers from renewable resources. For example, 2,5-furandicarboxylic acid (FDCA), derived from HMF, is a significant bio-based monomer. acs.org The synthesis of derivatives of FDCA, such as furan-2,5-dicarbonyl chloride, can be achieved using green methods. A high-yield synthesis of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) has been reported using tert-butyl hypochlorite, which can be prepared from commercial bleach. rsc.org This method avoids the use of harsh or toxic reagents.

Enzymatic catalysis also represents a green pathway for the synthesis of furan-based compounds. acs.org Enzymes can be used in the polymerization of furan-based monomers to produce polyesters and polyamides under mild reaction conditions, often in green solvents like ionic liquids. acs.org

Another green strategy is the development of one-step synthetic routes that minimize waste and energy consumption. For instance, eco-friendly, one-step methods for the preparation of bio-based epoxy monomers from furan precursors have been developed. rsc.orgnih.gov These methods aim to replace petrochemical-based counterparts with sustainable alternatives. rsc.orgnih.gov

The synthesis of deuterated furan-2-carbaldehyde, an isotopically labeled compound with applications in mechanistic studies, has been optimized using a Vilsmeier protocol with deuterated N,N-dimethylformamide (DMF-d7), achieving a quantitative yield. mdpi.com This highlights the continuous effort to improve the efficiency and sustainability of furan synthesis.

Reactivity and Reaction Mechanisms of 5 Acetylfuran 2 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Functional Group

The carbonyl chloride group is the most reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions. libretexts.orgyoutube.com The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com

Nucleophilic Substitution Reactionsresearchgate.net

Nucleophilic substitution at the acyl carbon is a cornerstone of the reactivity of 5-acetylfuran-2-carbonyl chloride. libretexts.org This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new carbonyl compound. libretexts.orgyoutube.com

This compound readily reacts with alcohols and amines to produce the corresponding esters and amides in high yields. researchgate.netresearchgate.netfishersci.co.uk The reaction with alcohols, often carried out in the presence of a base to neutralize the HCl byproduct, leads to the formation of various furan-2-carboxylates. youtube.comresearchgate.net Similarly, primary and secondary amines react to form N-substituted 5-acetylfuran-2-carboxamides. researchgate.netiajpr.comhud.ac.uk These reactions are fundamental in synthesizing a diverse array of derivatives with potential applications in medicinal chemistry and materials science. iajpr.com

Table 1: Examples of Esters and Amides Synthesized from this compound

| Reactant | Product |

| Methanol | Methyl 5-acetylfuran-2-carboxylate |

| Ethanol | Ethyl 5-acetylfuran-2-carboxylate |

| Aniline | N-phenyl-5-acetylfuran-2-carboxamide |

| Diethylamine | N,N-diethyl-5-acetylfuran-2-carboxamide |

This table presents illustrative examples of ester and amide formation.

The reaction of this compound with hydrazine (B178648) and its derivatives yields acyl hydrazides. nih.govresearchgate.net These products are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles (B1248032), which are known to possess a wide range of biological activities. nih.govmdpi.com The initial reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of hydrogen chloride. scirp.org

This compound can be converted into acyl isothiocyanate in situ by reacting with a thiocyanate (B1210189) salt, such as potassium thiocyanate. nih.govgoogle.com This reactive intermediate readily undergoes nucleophilic attack by amines or hydrazines to form N-acyl thioureas and N-acyl thiosemicarbazides, respectively. nih.govnih.gov These compounds are of significant interest due to their coordination chemistry and potential as bioactive molecules. nih.govmdpi.comthieme-connect.de The general synthesis involves a one-pot reaction where the acyl chloride is first treated with potassium thiocyanate, followed by the addition of the appropriate amine or hydrazine derivative. nih.govgoogle.com

Friedel-Crafts Acylation Reactions with Aromatic and Heteroaromatic Compoundsyoutube.comyoutube.comresearchgate.netsaskoer.ca

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound acts as an effective acylating agent in Friedel-Crafts reactions. saskoer.cavisualizeorgchem.comorganic-chemistry.org It can acylate a variety of aromatic and heteroaromatic compounds to introduce the 5-acetylfuran-2-carbonyl moiety. researchgate.netwikipedia.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the carbonyl chloride with the Lewis acid. youtube.comvisualizeorgchem.comyoutube.com This acylium ion then attacks the electron-rich aromatic or heteroaromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding ketone. youtube.comsaskoer.ca

Table 2: Examples of Friedel-Crafts Acylation Products

| Aromatic/Heteroaromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene (B151609) | AlCl₃ | Phenyl (5-acetylfuran-2-yl)methanone |

| Toluene | AlCl₃ | (5-Acetylfuran-2-yl)(p-tolyl)methanone |

| Thiophene | FeCl₃ | (5-Acetylfuran-2-yl)(thiophen-2-yl)methanone |

This table provides examples of compounds synthesized via Friedel-Crafts acylation.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, but its reactivity is significantly influenced by the two electron-withdrawing groups attached to it: the acetyl group at position 5 and the carbonyl chloride group at position 2. These deactivating groups make the furan ring less susceptible to electrophilic substitution reactions compared to furan itself. acs.org However, under certain conditions, reactions involving the furan ring can still occur. For instance, radical addition reactions, such as those with hydroxyl radicals, have been studied, with the C2 and C5 positions being the most favorable sites for addition. acs.org The presence of the acetyl group also introduces the possibility of reactions at the methyl group, such as H-abstraction. acs.org

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming complex cyclic structures. nih.gov In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to create a cyclohexene (B86901) ring. Furan and its derivatives can act as the diene component in these reactions, leading to the formation of 7-oxabicyclo[2.2.1]hept-2-ene skeletons. rsc.orgzbaqchem.com

The furan ring system, despite its aromatic character, can participate as a diene in Diels-Alder reactions, particularly with reactive dienophiles. nih.govyoutube.com This reactivity allows for the atom-economical synthesis of intricate molecular architectures from simpler starting materials. rsc.org The reaction involves the furan contributing four pi-electrons and the dienophile contributing two, to form a new six-membered ring. zbaqchem.com For instance, the classic reaction between furan and maleic anhydride (B1165640) yields a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct. zbaqchem.com

However, the aromaticity of the furan ring means that these cycloaddition reactions are often reversible. mdpi.com The stability of the furan ring leads to a higher activation energy for the forward reaction and a lower barrier for the retro-Diels-Alder reaction compared to more reactive, non-aromatic dienes like cyclopentadiene. rsc.org This reversibility can impact product yields and selectivity. mdpi.com Reactions involving furan as a diene are generally considered normal-electron-demand, where the furan acts as the electron-rich diene and reacts with an electron-deficient dienophile. researchgate.net

| Diene | Dienophile | Reaction Type | Product Skeleton | Key Feature |

|---|---|---|---|---|

| Furan | Maleic Anhydride | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]heptene | Reversible reaction due to furan's aromaticity. mdpi.comrsc.org |

| 2,5-Dimethylfuran | Maleimide | [4+2] Cycloaddition | Exo or Endo Adduct | Product stereochemistry is temperature-dependent. nih.gov |

Substituents on the furan ring significantly modulate its reactivity in Diels-Alder reactions. acs.org The electronic nature of these substituents plays a crucial role. Electron-donating groups (EDGs) on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-poor dienophiles. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the furan ring, making it less reactive as a diene. rsc.orgrsc.org

In the case of this compound, both the acetyl group (-COCH₃) and the carbonyl chloride group (-COCl) are strong electron-withdrawing groups. These EWGs significantly reduce the diene character of the furan ring, making it a highly unreactive diene in normal-electron-demand Diels-Alder reactions. nih.govrsc.org The presence of such deactivating groups makes cycloaddition reactions kinetically and thermodynamically unfavorable under standard conditions. nih.govrsc.org While it is a widespread belief that electron-withdrawing substituents are highly detrimental to the reaction rate, some studies suggest that these reactions are not just slow but also relatively endergonic. nih.gov

| Substituent Type on Furan Ring | Effect on Electron Density | Impact on Diels-Alder Reactivity | Example Group |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Increases reactivity (faster reaction). rsc.org | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | Decreases | Decreases reactivity (slower reaction). rsc.orgrsc.org | -CHO, -COOH, -COCH₃ |

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is a π-electron-rich heterocycle and undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com The oxygen atom's lone pair of electrons contributes to the aromatic system, increasing the ring's electron density and making it highly susceptible to attack by electrophiles. pearson.com

Electrophilic attack on the furan ring shows a strong preference for the C-2 and C-5 positions (the α-positions). pearson.comchemicalbook.com This regioselectivity is governed by the stability of the cationic intermediate (the arenium ion) formed during the reaction. quora.com When an electrophile attacks at the C-2 position, the resulting positive charge can be delocalized over three atoms, including the ring oxygen, leading to three resonance structures. chemicalbook.comquora.com In contrast, attack at the C-3 or C-4 positions (the β-positions) results in an intermediate that is stabilized by only two resonance structures and is therefore less stable. chemicalbook.comquora.com The greater stability of the intermediate from α-attack leads to a lower activation energy for this pathway, making substitution at the C-2 and C-5 positions the kinetically favored outcome. quora.com

The presence of electron-withdrawing groups on an aromatic ring generally deactivates it towards electrophilic attack. matanginicollege.ac.in In this compound, both the acetyl group at C-5 and the carbonyl chloride group at C-2 are potent deactivating groups. These groups pull electron density away from the furan ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted furan. quora.commatanginicollege.ac.in

In typical aromatic systems, such deactivating groups direct incoming electrophiles to the meta position. quora.com However, in this compound, the most reactive α-positions (C-2 and C-5) are already substituted. Any further electrophilic substitution would have to occur at the less reactive β-positions (C-3 or C-4). The strong deactivating effect of the existing substituents would make such a reaction extremely difficult to achieve, requiring harsh reaction conditions that the sensitive furan ring is unlikely to tolerate. stackexchange.com

Acylation Reactions Involving the Furan Ring

Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com For furan, this reaction typically occurs at the electron-rich C-2 position using an acylating agent and a Lewis acid catalyst. researchgate.netrsc.org However, the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening, so milder catalysts like boron trifluoride are often preferred over aluminum chloride. stackexchange.comgoogle.com

In the context of this compound, the furan ring itself is highly deactivated towards further electrophilic acylation due to the two existing electron-withdrawing groups. Therefore, the most significant "acylation reaction involving the furan ring" for this compound is not one where the ring is the substrate, but one where the molecule itself acts as the acylating agent. smolecule.com The carbonyl chloride group at the C-2 position is a reactive acyl chloride. wikipedia.org This functional group can readily acylate various nucleophiles, such as alcohols and amines, in nucleophilic acyl substitution reactions. smolecule.com For example, 2-furoyl chloride is used to synthesize various pharmaceutical esters and amides. wikipedia.orgwikipedia.org Thus, this compound serves as a furan-containing building block for introducing the 5-acetylfuroyl group into other molecules.

Reactions Involving Reactive Intermediates

The reactivity of this compound can be further understood by examining its interactions with highly reactive species, such as free radicals, and the formation of transient charged intermediates in synthetic pathways.

Interactions with Hydroxyl Radicals (based on analogous furan derivatives)

While specific studies on this compound's reaction with hydroxyl (•OH) radicals are not prevalent, extensive research on analogous furan derivatives provides a strong basis for predicting its behavior. The reactions of •OH radicals with furan and its alkylated derivatives are primarily initiated by the addition of the radical to the furan ring or by H-atom abstraction from either the ring or substituent groups. whiterose.ac.ukacs.org

The reaction between 2-acetylfuran (B1664036) (an analogue) and •OH radicals has been studied theoretically, showing that •OH can add to the furan ring or the carbonyl group of the acetyl substituent. acs.org The addition to the C2 and C5 positions on the furan ring are the most favorable pathways energetically. acs.org This suggests that for this compound, the hydroxyl radical would preferentially add to the C5 position, influenced by the acetyl group.

Table 1: Reaction Rate Coefficients for Hydroxyl Radicals with Furan Derivatives

| Furan Derivative | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (-Ea/R, K) |

|---|---|---|

| Furan | (3.34 ± 0.48) × 10⁻¹¹ | 510 ± 71 |

| 2-Methylfuran (B129897) | (7.38 ± 0.37) × 10⁻¹¹ | 716 ± 79 |

| 2,5-Dimethylfuran | (1.10 ± 0.10) × 10⁻¹⁰ | 640 ± 20 (High-pressure limit) |

Data sourced from kinetic studies on furan and its alkylated derivatives. whiterose.ac.uk

Reactions with Chlorine Atoms

Chlorine atoms (Cl•) are highly reactive species that can significantly influence the atmospheric chemistry of volatile organic compounds. researchgate.net Reactions involving Cl• atoms are typically one to two orders of magnitude faster than those with •OH radicals. researchgate.net Studies on furan and its derivatives show that these compounds react rapidly with chlorine atoms. researchgate.net

The reaction mechanism likely involves the addition of the chlorine atom to the furan ring or H-atom abstraction. For furan derivatives, the reaction rates are high, and the presence of substituents further influences reactivity. Given the high reactivity of the carbonyl chloride group, it is also a potential site for reaction, although addition to the ring is a common pathway for furans. researchgate.netyoutube.com The reaction of furan derivatives with Cl• is noted to be even faster than with •OH radicals. researchgate.net

Table 2: Rate Coefficients for Chlorine Atom Reactions with Furan Derivatives

| Furan Derivative | Relative Rate Coefficient (k/k(n-nonane)) | Absolute Rate Coefficient (k) (× 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Furan | 0.41 ± 0.05 | 2.0 ± 0.2 |

| 2-Methylfuran | 0.85 ± 0.03 | 4.1 ± 0.2 |

| 3-Methylfuran | 0.88 ± 0.04 | 4.2 ± 0.3 |

| 2-Ethylfuran | 0.95 ± 0.05 | 4.6 ± 0.3 |

| 2,5-Dimethylfuran | 1.17 ± 0.06 | 5.7 ± 0.3 |

Data from a study at 298±2 K and 1 atm pressure. researchgate.net

Zwitterionic Intermediates in Furan Synthesis

Zwitterionic intermediates, which are molecules containing both positive and negative charges, are pivotal in various organic reactions, including those for synthesizing furan derivatives. researchgate.netmdpi.com While not a reaction of this compound itself, the formation of zwitterionic species is a key step in certain synthetic routes that could produce related, highly functionalized furans.

For example, a proposed mechanism for the synthesis of highly functionalized furans involves the reaction of Michael acceptors with tributylphosphine (B147548) and acyl chlorides, proceeding through an intramolecular Wittig-type reaction where phosphorus ylides act as intermediates. organic-chemistry.org In another context, the reaction between 2-methoxyfuran (B1219529) and an electrophilic nitroalkene was found to proceed through the formation of a zwitterionic intermediate. researchgate.net These examples highlight that the furan nucleus can participate in the formation of such charged species. In a hypothetical scenario involving this compound, a strong nucleophile could potentially attack the furan ring, which is rendered electron-deficient by the two withdrawing groups, leading to a zwitterionic intermediate that could then undergo further transformation.

Interplay of Functional Group Reactivities

The chemical behavior of this compound is dictated by the combined influence of its three key components: the furan ring, the acetyl group at the C5 position, and the carbonyl chloride group at the C2 position.

Synergistic and Competitive Reaction Pathways

The acetyl and carbonyl chloride functional groups are both electron-withdrawing, which significantly deactivates the furan ring towards electrophilic substitution reactions. numberanalytics.com This deactivation is a synergistic effect of both groups pulling electron density from the aromatic ring.

However, the two functional groups also create competitive reaction pathways, primarily for nucleophilic attacks.

Acylation at the Carbonyl Chloride: The carbonyl chloride is an exceptionally reactive acylating agent. It will readily react with a wide range of nucleophiles (e.g., alcohols, amines, water) to form esters, amides, and carboxylic acids, respectively. This is often the most dominant reaction pathway due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. smolecule.comrsc.org

Nucleophilic Attack at the Acetyl Group: The carbonyl carbon of the acetyl group is also electrophilic and can be a target for nucleophiles, though it is generally less reactive than the carbonyl chloride. Strong nucleophiles or specific reaction conditions might favor addition to this site.

Reactions of the Furan Ring: While deactivated towards electrophiles, the electron-poor nature of the furan ring in this molecule could make it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, in cycloaddition reactions like the Diels-Alder reaction, where the furan acts as a diene, the electron-withdrawing substituents decrease its reactivity compared to unsubstituted furan. rsc.org Furan itself can act as a diene in [4+2] cycloadditions or as a nucleophile. numberanalytics.comacs.org The electron-withdrawing nature of the substituents on this compound would make it a less effective diene but could enhance its reactivity in reactions where it acts as a dienophile, although this is less common for furans.

Therefore, a chemist working with this compound must consider the competition between acylation at the C2 position, potential reactions at the C5-acetyl group, and the modified reactivity of the furan ring itself. The choice of reagent and reaction conditions will determine which of these competitive pathways is favored.

Derivatization and Synthetic Utility of 5 Acetylfuran 2 Carbonyl Chloride

Synthesis of Novel Furan (B31954) Derivatives

The dual functionality of 5-acetylfuran-2-carbonyl chloride allows for a stepwise or simultaneous modification at its reactive sites, leading to a diverse range of furan-based compounds.

The carbonyl chloride group is the most reactive site on the molecule, readily undergoing nucleophilic acyl substitution. This high reactivity allows for its conversion into a variety of other functional groups under mild conditions. smolecule.com The reaction with alcohols (alcoholysis) yields the corresponding esters, while reaction with amines (aminolysis) produces amides. Hydrolysis, through the addition of water, converts the carbonyl chloride to the corresponding carboxylic acid, 5-acetylfuran-2-carboxylic acid. biosynth.com This reactivity is a cornerstone of its use as a building block. For instance, similar furanoyl chlorides derived from biomass can be efficiently converted to furoate esters, which have applications as biofuels. rsc.orgresearchgate.net

Below is an interactive table summarizing common transformations at the carbonyl chloride position.

| Nucleophile (Reagent) | Resulting Functional Group | Product Class Example |

| Alcohol (R'-OH) | Ester (-COOR') | Methyl 5-acetylfuran-2-carboxylate researchgate.net |

| Amine (R'-NH₂) | Amide (-CONHR') | N-Substituted 5-acetylfuran-2-carboxamide |

| Water (H₂O) | Carboxylic Acid (-COOH) | 5-Acetylfuran-2-carboxylic acid biosynth.com |

| Potassium Thiocyanate (B1210189) (KSCN) | Acyl isothiocyanate (-CONCS) | 5-Acetylfuran-2-carbonyl isothiocyanate researchgate.net |

This table illustrates the versatility of the carbonyl chloride group in forming various derivatives through nucleophilic substitution.

The acetyl group at the 5-position offers a secondary site for chemical modification. smolecule.com The carbonyl of the acetyl group can undergo reduction using standard reducing agents to form a 5-(1-hydroxyethyl) substituent. This secondary alcohol can then be the subject of further reactions, such as oxidation back to the acetyl group or esterification. researchgate.net

Furthermore, the methyl protons alpha to the acetyl carbonyl are acidic and can be removed by a suitable base to generate an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to build more complex side chains on the furan ring. Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals indicate that the acetyl group is a potential reaction site, highlighting its chemical accessibility. acs.org

The furan ring itself possesses a diene character, making it suitable for participation in cycloaddition reactions. smolecule.com Specifically, it can react with dienophiles in Diels-Alder reactions to construct bicyclic adducts, effectively transforming the furan core into a more complex, three-dimensional structure. However, the presence of two strong electron-withdrawing groups (acetyl and carbonyl chloride) deactivates the furan ring towards electrophilic aromatic substitution. These groups also influence the regioselectivity of cycloaddition reactions. Theoretical studies confirm that the C(2) and C(5) positions are the most reactive sites on the furan ring for addition reactions. acs.org

Formation of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of more elaborate heterocyclic architectures, including polyfunctional furans and fused ring systems.

By leveraging the distinct reactivity of its two functional groups, this compound can be used to create furan derivatives bearing multiple functionalities. For example, a reaction sequence could begin with the conversion of the carbonyl chloride to an ester. Subsequently, the acetyl group could be modified via a condensation reaction. This stepwise approach allows for the controlled introduction of different chemical moieties onto the furan scaffold. Such strategies are instrumental in developing polyfunctional materials, as seen in the synthesis of renewable polyimine vitrimers from related difunctional furan aldehydes. researchgate.net The ability to build out from both ends of the molecule is key to its utility in creating complex, tailored structures.

The carbonyl chloride group is an excellent anchor for building new heterocyclic rings onto the furan framework. In syntheses analogous to those starting with 5-arylfuran-2-carbonyl chlorides, the acyl chloride can be converted into an intermediate that undergoes intramolecular cyclization or reacts with a bifunctional reagent to close a new ring. researchgate.net For example, reaction with potassium thiocyanate followed by treatment with an amine-containing compound can lead to the formation of thiadiazole derivatives. researchgate.net

Another powerful method involves the reaction of the acyl chloride with a Schiff base to form a β-lactam (azetidin-2-one) ring, a core structure in many antibiotic families. Similarly, condensation reactions with hydrazides or aminotriazoles can be employed to construct fused systems like oxadiazoles (B1248032) and triazolothiadiazoles, respectively. researchgate.net These reactions demonstrate how this compound serves as a foundational element for accessing a rich variety of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Derivatization to Nitrogen-Containing Furan Compounds (e.g., 3-acetamido-5-acetylfuran (B13792600) precursors)

The acyl chloride group in this compound is a highly reactive site for nucleophilic substitution, making it a valuable precursor for a variety of nitrogen-containing furan compounds. The reaction with primary amines is a prominent example of this derivatization.

In a typical reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion and a proton from the nitrogen, resulting in the formation of a stable N-substituted furan-2-carboxamide. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

A significant application of this derivatization is in the synthesis of precursors for 3-acetamido-5-acetylfuran (3A5AF). rsc.orgrsc.orgmun.ca 3A5AF is a valuable, nitrogen-containing platform chemical that can be derived from chitin, the second most abundant biopolymer on Earth. rsc.orgrsc.org It serves as a key intermediate for the production of a range of high-value, nitrogen-containing chemicals. rsc.org While 3A5AF is primarily synthesized through the dehydration of N-acetylglucosamine (NAG), a monomer of chitin, the derivatization of furan compounds represents an alternative synthetic route. rsc.orgmun.ca

The general scheme for the synthesis of N-substituted furan-2-carboxamides from this compound is depicted below:

Reaction Scheme: Synthesis of N-substituted furan-2-carboxamides

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-substituted 5-acetylfuran-2-carboxamide |

The reactivity of the acyl chloride allows for the introduction of a wide variety of nitrogen-containing functionalities onto the furan ring, paving the way for the synthesis of diverse and complex molecules.

Role as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis due to the presence of two distinct and reactive functional groups: the acyl chloride and the acetyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules and materials.

The furan ring itself, being an aromatic heterocycle, can participate in various reactions, including electrophilic substitution and Diels-Alder reactions. numberanalytics.com The acyl chloride at the C2 position is a highly reactive group that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This allows for the straightforward introduction of ester, amide, and ketone functionalities.

The acetyl group at the C5 position provides another site for chemical modification. The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or undergo aldol condensation reactions to form carbon-carbon bonds. The methyl group of the acetyl moiety can also be functionalized, for instance, through halogenation. mdpi.com

This combination of reactive sites makes this compound a key starting material for the synthesis of a variety of complex organic molecules. For example, it can be used to construct substituted furans, which are common motifs in many natural products and pharmaceuticals. numberanalytics.com The ability to selectively react one functional group while leaving the other intact is a key advantage in multistep syntheses.

Furan-based polymers have gained significant attention as sustainable alternatives to petroleum-based plastics. patsnap.comresearchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to polymers. This compound can serve as a monomer or a precursor to monomers for the synthesis of furan-containing polymers.

The acyl chloride functionality can be utilized for polymerization reactions, such as polycondensation with diols or diamines, to form polyesters and polyamides, respectively. The resulting polymers incorporate the furan ring into their backbone, which can lead to materials with unique properties, such as enhanced thermal stability and specific gas barrier properties. patsnap.com

Furthermore, the furan moiety can participate in reversible Diels-Alder reactions, which is a powerful tool for creating self-healing and recyclable materials. researchgate.net The acetyl group can be further modified to introduce cross-linking sites or other functionalities to tailor the properties of the final material. The versatility of this compound makes it a valuable intermediate in the development of novel and sustainable materials. numberanalytics.comslideshare.net

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive picture of the molecule's structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-acetylfuran-2-carbonyl chloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the acetyl and carbonyl chloride substituents. The methyl protons of the acetyl group will be observed as a sharp singlet in the upfield region. Based on data from analogous compounds like 2-acetylfuran (B1664036) chemicalbook.com, the expected chemical shifts can be predicted.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the presence of two carbonyl groups (one from the acetyl and one from the acyl chloride) and the furan ring carbons, the spectrum is expected to show seven distinct signals. The carbonyl carbons will be the most downfield signals. Quaternary carbons, such as the furan carbons at positions 2 and 5, will typically show weaker signals.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Furan H-3 | ~7.2-7.4 | Doublet |

| Furan H-4 | ~6.6-6.8 | Doublet | |

| -COCH₃ | ~2.5 | Singlet, 3H | |

| ¹³C NMR | -CO-CH₃ (Ketone) | ~186-190 | Quaternary |

| -COCl (Acyl Chloride) | ~158-162 | Quaternary | |

| Furan C-2 | ~150-154 | Quaternary, attached to COCl | |

| Furan C-5 | ~155-159 | Quaternary, attached to Acetyl | |

| Furan C-3 | ~120-125 | CH | |

| Furan C-4 | ~112-116 | CH | |

| -COCH₃ | ~26-28 | Methyl |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds such as 2-acetylfuran and other substituted furans. chemicalbook.comspectrabase.com

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the most prominent absorption bands would be from the two carbonyl groups. The acyl chloride carbonyl (C=O) stretch is expected at a higher wavenumber compared to the ketone carbonyl stretch due to the electron-withdrawing effect of the chlorine atom. Vibrations associated with the furan ring (C=C and C-O-C stretching) and C-H bonds will also be present.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Acyl Chloride (C=O) | Stretching | 1770-1815 |

| Ketone (C=O) | Stretching | 1680-1700 |

| Furan Ring (C=C) | Stretching | ~1560, ~1470 |

| Furan Ring (C-O-C) | Stretching | ~1020, ~1100 |

| Aromatic C-H | Stretching | ~3100 |

| Methyl C-H | Stretching | 2900-3000 |

Note: The predicted absorption ranges are based on characteristic IR frequencies for these functional groups and data from analogous compounds like 2-furancarbonyl chloride. nist.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 172.56 g/mol . molport.com

ESI/LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for polar and thermally labile compounds. In the analysis of this compound, LC would first separate the compound from any impurities or reactants. The ESI source would then ionize the molecule, typically by forming a protonated molecule [M+H]⁺ or adducts with solvent molecules. This technique would confirm the molecular weight of the compound.

GC/MS is suitable for volatile and thermally stable compounds. Given the nature of this compound, it may be amenable to GC/MS analysis. In this technique, the compound is vaporized and separated on a GC column before entering the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC/MS, which causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways would likely involve the loss of chlorine (Cl), the acyl group (CH₃CO), and the carbonyl chloride group (COCl).

Advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC-GC-TOFMS) could be employed for the analysis of complex mixtures containing this compound, offering superior separation and resolution.

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 172/174 | [C₇H₅ClO₃]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine |

| 157/159 | [M - CH₃]⁺ | Loss of methyl group |

| 137 | [M - Cl]⁺ | Loss of Chlorine radical |

| 129 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 109 | [M - COCl]⁺ | Loss of carbonyl chloride radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: The predicted fragmentation pattern is based on the known fragmentation of similar structures like 2-acetyl-5-methylfuran (B71968) and general principles of mass spectrometry. nist.gov

For the characterization of soluble products derived from reactions involving this compound, tandem mass spectrometry (LC-MS/MS) is an invaluable tool. This technique allows for the selection of a specific precursor ion (e.g., the molecular ion of a reaction product) and its subsequent fragmentation to generate a daughter ion spectrum. This provides detailed structural information and can be used to confirm the identity of products in a complex mixture without the need for complete purification.

Mass Spectrometry (MS)

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and analyzing reaction mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound, particularly due to the compound's reactive nature which can make it susceptible to degradation at elevated temperatures used in other methods. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of polar and semi-polar organic compounds like furan derivatives. fishersci.comresearchgate.net

For the analysis of this compound, a C18 column is a suitable stationary phase, offering a good balance of hydrophobicity for retaining the analyte and allowing for its separation from both more polar and less polar impurities. fishersci.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid like phosphoric or formic acid to ensure good peak shape. fishersci.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of impurities with varying polarities. fishersci.comnih.gov Detection is commonly achieved using a UV detector, as the furan ring and carbonyl groups provide strong chromophores.

A typical HPLC method for the purity analysis of this compound could involve the following conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Table 1: Hypothetical HPLC Purity Analysis Data for a sample of this compound.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.5 | Unknown Impurity |

| 2 | 4.8 | 99.2 | This compound |

| 3 | 6.1 | 0.3 | Unknown Impurity |

The data in the table illustrates a hypothetical purity analysis where the main peak corresponding to this compound shows a high percentage area, indicating a pure sample. The minor peaks would represent process-related impurities or degradation products.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable furan derivatives. mdpi.comresearchgate.netresearchgate.net Given that this compound is a relatively small molecule, it is expected to be sufficiently volatile for GC analysis, provided that it does not undergo significant degradation in the heated injector or column.

A common approach for the analysis of furan derivatives involves using a low to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS). mdpi.com This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The use of a temperature program, where the column temperature is gradually increased, is crucial for separating compounds with a range of volatilities. Mass spectrometry detection provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, which is invaluable for identifying unknown impurities.

A plausible GC-MS method for the analysis of this compound could be as follows:

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 2: Hypothetical GC-MS Analysis Data for a sample of this compound.

| Peak No. | Retention Time (min) | Area (%) | Identification | Key Mass Fragments (m/z) |

| 1 | 8.2 | 0.4 | Furan-2-carboxylic acid | 112, 83, 39 |

| 2 | 9.5 | 99.5 | This compound | 172, 157, 111, 43 |

| 3 | 10.1 | 0.1 | Unknown Impurity | - |

In this hypothetical analysis, the major peak is identified as this compound with its characteristic molecular ion and fragment peaks. A potential impurity, furan-2-carboxylic acid, could arise from the hydrolysis of the carbonyl chloride.

X-ray Diffraction for Solid-State Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is likely to be a solid at room temperature, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Should a suitable crystal of this compound be obtained, the following crystallographic data could be determined:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

| Key Bond Lengths | C-C, C-O, C=O, C-Cl (Å) |

| Key Bond Angles | O-C-C, C-C=O, C-C-Cl (°) |

Table 3: Hypothetical Crystallographic Data Parameters for this compound. This table outlines the kind of data that would be obtained from an X-ray diffraction study.

Theoretical and Computational Studies on 5 Acetylfuran 2 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. ias.ac.in DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311G(d,p) to optimize molecular geometries and predict a variety of properties. nih.gov

Electronic Structure Analysis (HOMO, LUMO, Electrostatic Potential, Atomic Charges)

The electronic structure of 5-Acetylfuran-2-carbonyl chloride is key to its reactivity. The furan (B31954) ring is an aromatic system with six π-electrons, including a lone pair from the oxygen atom that participates in delocalization. vaia.com The presence of two strong electron-withdrawing groups—the acetyl group at the C5 position and the carbonyl chloride group at the C2 position—significantly influences the electron distribution within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net For furan derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-antibonding orbital. In this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan. The HOMO-LUMO gap dictates the electronic absorption properties and the energy of the lowest-lying electronic transitions. For the related compound 2-acetyl-5-methylfuran (B71968), the calculated HOMO and LUMO energies are -6.413 eV and -1.873 eV, respectively. researchgate.net

Electrostatic Potential (ESP): An electrostatic potential map illustrates the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). For this compound, the most negative potential would be localized around the oxygen atoms of the furan ring and the two carbonyl groups, which are sites susceptible to electrophilic attack. The carbonyl carbon of the acyl chloride and the acetyl group, as well as the hydrogen atoms on the furan ring, would exhibit a more positive potential, making them susceptible to nucleophilic attack. youtube.com

Atomic Charges: Calculation of atomic charges (e.g., using Mulliken population analysis) quantifies the electron distribution. In this compound, the oxygen atoms will carry significant negative charges. The carbon atom of the carbonyl chloride group will be highly electrophilic and carry a substantial positive charge due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. Similarly, the carbon of the acetyl group will also be positively charged. This charge distribution governs the molecule's reactivity towards nucleophiles and electrophiles.

Interactive Table: Calculated Electronic Properties of a Related Furan Derivative Below is a sample data table illustrating the type of information obtained from DFT calculations for a molecule like 2-acetyl-5-methylfuran, which serves as a proxy for understanding this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.413 eV | Electron-donating capability |

| LUMO Energy | -1.873 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.54 eV | Chemical reactivity and stability |

Prediction of Spectroscopic Properties (e.g., NMR spectra, UV-Vis transitions)

DFT calculations are a well-established methodology for predicting spectroscopic properties, which can aid in structure elucidation and the assignment of experimental signals. mdpi.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical spectra can be generated. These predicted shifts are often in excellent agreement with experimental data, helping to assign complex spectra and confirm molecular structures. mdpi.comresearchgate.net For this compound, the protons on the furan ring would appear as doublets, and their chemical shifts would be influenced by the anisotropic effects of the nearby carbonyl groups. The methyl protons of the acetyl group would appear as a singlet in the upfield region.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. researchgate.net This method predicts the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). The UV-Vis spectrum of this compound would be dominated by π → π transitions associated with the conjugated system of the furan ring and the carbonyl groups. Calculations on similar compounds have shown that the choice of functional, such as PBEPBE, can provide good agreement with experimental UV-Vis spectra. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound This table provides hypothetical predicted values based on computational studies of analogous structures.

| Spectrum | Peak / Shift (Predicted) | Assignment |

| ¹H NMR | δ 7.0-7.5 ppm (d) | Furan ring protons |

| ¹H NMR | δ 2.5 ppm (s) | Acetyl group (CH₃) protons |

| ¹³C NMR | δ 185-195 ppm | Acetyl carbonyl carbon |

| ¹³C NMR | δ 155-165 ppm | Acyl chloride carbonyl carbon |

| UV-Vis | λmax ≈ 280-320 nm | π → π* transition |

Conformational Analysis of Related Furan Carbonyls

Substituted furan rings often exhibit conformational flexibility due to rotation around the single bonds connecting the ring to its substituents. For furan carbonyls, the orientation of the carbonyl group relative to the furan ring is of particular interest. Ab initio molecular orbital theory has been used to study the conformational preferences of furan-2-carbaldehyde, identifying the key intramolecular factors that determine the favored conformations. rsc.org DFT calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of stable conformers (energy minima) and the transition states that separate them. researchgate.net In the case of this compound, two key rotational degrees of freedom exist: the orientation of the acetyl group and the orientation of the carbonyl chloride group. Computational studies on related furan amides have revealed a hindered cis-trans rotational equilibrium, which is observable in NMR spectra. scielo.br A similar analysis for this compound would likely reveal multiple stable conformers with small energy differences, which may coexist in solution.

Molecular Orbital (MO) Theory Application

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. For furan, MO theory explains its aromaticity. The furan ring has four carbon p-orbitals and one oxygen p-orbital that combine to form five π molecular orbitals. Three of these are bonding orbitals, which are occupied by the six π-electrons (four from the double bonds and two from an oxygen lone pair), satisfying Hückel's rule for aromaticity (4n+2 electrons, where n=1). vaia.comstudysmarter.co.uk The application of MO theory helps in understanding the delocalization of electrons and the electronic effects of substituents. rsc.org The electron-withdrawing acetyl and carbonyl chloride groups perturb the π system of the furan ring, affecting its aromatic character and reactivity.

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, theoretical studies on the reaction of the related compound 2-acetylfuran (B1664036) (AF2) with hydroxyl radicals have been performed at a high level of theory (CCSDT/CBS/M06-2x/cc-pVTZ). acs.orgresearchgate.netconsensus.app These studies constructed potential energy surfaces for both H-abstraction and OH-addition pathways. nih.gov The results showed that at lower temperatures, OH-addition to the C2 and C5 positions of the furan ring is the dominant reaction pathway, while at higher temperatures, H-abstraction from the methyl group of the acetyl substituent becomes the main channel. acs.orgconsensus.app Such detailed mechanistic insights, including the calculation of reaction energy barriers and rate constants using transition state theory, can be directly applied to predict the reactivity of this compound in similar environments. acs.org Other computationally studied reactions of furan derivatives include reactions with ammonia (B1221849) and cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgnii.ac.jp

Due to a lack of publicly available scientific literature and specific research data, a detailed article on the theoretical and computational studies of this compound, as per the requested outline, cannot be generated at this time.

Searches for scholarly articles and computational chemistry data specifically focusing on the Potential Energy Surface (PES) mapping, transition state theory, reaction kinetics, and computational validation for this compound did not yield any relevant results. Similarly, information regarding the prediction of its reactive sites, selectivity, or detailed studies on its intermolecular interactions, such as hydrogen bonding and dimerization energies, is not available in the public domain.

To provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, specific research on "this compound" is necessary. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified topics.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The practical utility of 5-Acetylfuran-2-carbonyl chloride is fundamentally linked to the efficiency and sustainability of its production. Current synthetic methods often involve the acetylation of furan (B31954) derivatives followed by chlorination with agents like thionyl or oxalyl chloride. smolecule.com However, future research is aimed at developing more advanced and environmentally benign synthetic strategies.

A primary objective for future synthetic work is the design of sophisticated catalysts that can improve reaction selectivity and yield. Research into related furan-based acid chlorides has demonstrated the potential of alternative reagents. For instance, the direct conversion of aldehydes to acid chlorides can be achieved with high efficiency using tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.org This method has been successfully applied to produce 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from 5-(chloromethyl)furfural (CMF) with yields as high as 85%. rsc.org

Future investigations could focus on adapting such methods for the synthesis of this compound. This would involve designing catalysts that are not only highly active but also selective, preventing unwanted side reactions on the furan ring or the acetyl group. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the process's green credentials.

The chemical industry's shift towards sustainability necessitates the reduction of hazardous solvent use. acs.org Many current organic reactions rely on conventional solvents that pose environmental and health risks. acs.org Future research will prioritize the use of green solvents—such as ionic liquids, supercritical fluids, or bio-derived solvents like dimethyl sulfoxide (B87167) (DMSO)—in the synthesis of this compound. researchgate.net

An important advantage of using acid chlorides like furan-2,5-dicarbonyl chloride (FDCC) is their enhanced solubility in common organic solvents compared to their corresponding carboxylic acids (like FDCA), which often require polar aprotic solvents like DMSO. rsc.orgresearchgate.net This property can reduce the reliance on harsh solvents. Moreover, exploring solvent-free reaction conditions, which have proven effective in other acyl chloride reactions, presents a promising avenue for minimizing waste and energy consumption. researchgate.net

Expanded Applications in Materials Science

The unique structure of this compound makes it an attractive building block for novel materials. While much focus has been on difunctional furan monomers, this compound offers opportunities for creating polymers with tailored properties.

The related monomer, furan-2,5-dicarbonyl chloride (FDCC), is a key precursor for producing high-performance bio-based polymers like polyethylene (B3416737) furanoate (PEF). rsc.orgresearchgate.netnih.gov Building on this, this compound can be envisioned as a strategic functional monomer. Its single reactive carbonyl chloride group allows it to be used for:

End-capping polymer chains: Introducing a terminal furan group that can be used for subsequent modifications.

Grafting onto polymer backbones: Creating side chains that contain the acetyl-furan moiety, which can influence the polymer's thermal properties, solubility, or provide sites for cross-linking.

The development of new polymers incorporating this monomer could lead to materials with unique characteristics, expanding the family of furan-based plastics derived from renewable resources. smolecule.com

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new applications. For this compound, this involves studying the reactivity of both the carbonyl chloride group and the furan ring system.

Future research will likely employ advanced computational and experimental techniques to study the transient species that govern the reactivity of this compound.

Intermediates at the Carbonyl Chloride Group: Reactions at the acyl chloride function, such as esterification or amidation, proceed through a well-established nucleophilic addition-elimination mechanism. libretexts.org The key transient species in this process is a tetrahedral intermediate formed when the nucleophile attacks the electrophilic carbonyl carbon. libretexts.org Detailed kinetic studies can quantify the stability and breakdown of this intermediate with various nucleophiles.

Intermediates involving the Furan Ring: The furan ring itself is reactive. Theoretical studies on the closely related molecule 2-acetylfuran (B1664036) (AF2) have provided significant insight into the formation of radical intermediates. acs.orgnih.gov For example, reaction with hydroxyl radicals can lead to the formation of several adducts where the radical adds to different positions on the furan ring (INT2, INT5, INT8, INT11) or the acetyl group (INT1). acs.org These intermediates can then undergo further reactions, such as β-dissociation, leading to ring-opening or cleavage of the acetyl group. acs.org For instance, the intermediate INT1 can decompose to a 2-furyl radical and acetic acid. acs.org It is expected that this compound would exhibit similar reactivity, and in-depth studies of these pathways are essential for controlling its stability and predicting reaction outcomes.

Research Findings Summary

| Research Area | Key Findings and Future Directions | Relevant Compounds |

| Catalyst Design | High-yield synthesis of furanoyl chlorides is possible from furan-based aldehydes using reagents like t-BuOCl. Future work aims to adapt these methods and develop novel heterogeneous catalysts for improved selectivity. | 5-(chloromethyl)furfural (CMF), 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) |

| Green Solvents | Acid chlorides like FDCC show better solubility in common organic solvents than their acid counterparts (FDCA), reducing the need for harsh solvents like DMSO. The goal is to move towards bio-derived solvents or solvent-free conditions. | Furan-2,5-dicarboxylic acid (FDCA), Furan-2,5-dicarbonyl chloride (FDCC), Dimethyl sulfoxide (DMSO) |

| Polymer Design | While FDCC is a known monomer for polymers like PEF, the monofunctional this compound could be used as an end-capping agent or for grafting functional side chains onto polymers. | Furan-2,5-dicarbonyl chloride (FDCC), Polyethylene furanoate (PEF) |

| Reaction Intermediates | Reactions at the acyl chloride group proceed via a tetrahedral intermediate. The acetyl-furan ring system can form various radical adducts (e.g., INT1, INT2) which can subsequently decompose, as shown in theoretical studies of 2-acetylfuran. | 2-Acetylfuran (AF2), Acetic acid |

Integration with Computational Chemistry for Predictive Synthesis

The advancement of computational chemistry has opened new avenues for the predictive synthesis of complex molecules like this compound. By leveraging theoretical models and computational power, it is now possible to forecast reaction outcomes, elucidate reaction mechanisms, and optimize synthetic routes, thereby minimizing trial-and-error experimentation and accelerating the discovery of novel compounds. These computational approaches are becoming an indispensable tool in modern synthetic chemistry.

At the heart of predictive synthesis lies the ability to model chemical reactivity and reaction pathways. For furan derivatives, computational methods such as Density Functional Theory (DFT) are employed to investigate their electronic structure and predict their behavior in chemical reactions. DFT calculations can provide valuable insights into the stability of reactants, transition states, and products, which are crucial for determining the feasibility and kinetics of a reaction. For instance, studies on the acylation of furan have utilized quantum chemical methods to understand the role of catalysts and the regioselectivity of the reaction. While the chemical behavior of furan is in some ways similar to benzene (B151609), there are also significant differences, and catalysts that are effective for benzene acylation may not be suitable for furan.

Computational models have been successfully used to study the pyrolysis of furan and its derivatives, identifying key reaction pathways and kinetic parameters. acs.orgnih.gov These models can be adapted to predict the stability and reactivity of this compound under various conditions. Furthermore, research on the conversion of other furan compounds, such as furfural (B47365), into valuable chemicals using DFT provides a framework for understanding the reaction mechanisms that could be involved in the synthesis or transformation of this compound. researchgate.netmdpi.com

The formation of the acid chloride functional group itself has been a subject of computational investigation. Thermodynamic and kinetic models for the conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride have been developed using DFT. researchgate.netbohrium.com These studies reveal competing reaction pathways and the associated activation barriers, offering a detailed mechanistic understanding that can be applied to the synthesis of this compound from its corresponding carboxylic acid. researchgate.netbohrium.com